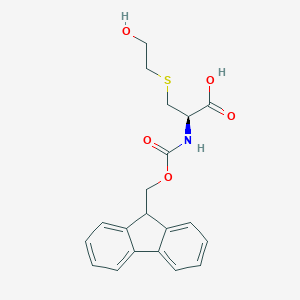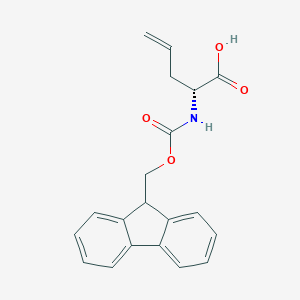
Fmoc-S-2-Hydroxyethyl-L-Cystein
Übersicht
Beschreibung
Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name of this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[(2-hydroxyethyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The molecular formula of Fmoc-S-2-hydroxyethyl-L-cysteine is C20H21NO5S, and its molecular weight is 387.45 . The InChI code for this compound is 1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 . The molecule contains a total of 50 bonds, including 29 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 hydroxyl groups, and 1 primary alcohol .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-S-2-Hydroxyethyl-L-Cystein: wird häufig im Bereich der Peptidsynthese eingesetzt. Seine primäre Aufgabe ist es, Cysteinreste in Peptidketten einzuführen und gleichzeitig die Thiolgruppe vor unerwünschten Reaktionen zu schützen . Die Fmoc-Gruppe (9-Fluorenylmethyloxycarbonyl) ist eine temporäre Schutzgruppe, die unter milden Basenbedingungen entfernt werden kann, was den sequentiellen Aufbau von Peptiden ermöglicht.
Proteomikstudien
In der Proteomik wird diese Verbindung wegen ihrer Fähigkeit verwendet, modifizierte Cysteinreste in Proteine einzubauen. Dies ist besonders nützlich für die Untersuchung von Proteinstruktur und -funktion sowie für die Identifizierung posttranslationaler Modifikationen, die die Proteinaktivität beeinflussen können .
Festphasen-Peptidsynthese (SPPS)
Fmoc-Cys(2-Hydroxyethyl)-OH: spielt eine entscheidende Rolle in der SPPS, wo es verwendet wird, um Peptidketten zu verlängern, die an einen festen Träger gebunden sind. Die Hydroxyethylgruppe bietet eine Seitenkettenfunktionalität, die weiter modifiziert werden oder an intramolekularen Wechselwirkungen teilnehmen kann .
Disulfidbrückenbildung
Die Verbindung ist entscheidend für die Bildung von Disulfidbrücken innerhalb von Peptiden und Proteinen. Diese Bindungen sind entscheidend für die Aufrechterhaltung der dreidimensionalen Struktur von Proteinen und können für ihre biologische Aktivität unerlässlich sein .
Protein-Engineering
Forscher verwenden This compound im Protein-Engineering, um bestimmte Modifikationen in Proteine einzuführen. Dies kann helfen, die Beziehung zwischen Proteinstruktur und -funktion zu verstehen und Proteine mit neuartigen Eigenschaften zu entwickeln .
Arzneimittelentwicklung
In der Arzneimittelentwicklung wird dieses Aminosäurederivat verwendet, um Peptid-basierte Medikamente mit verbesserter Stabilität und Wirksamkeit zu entwickeln. Durch den Schutz des Cysteinrests während der Synthese können Forscher Medikamente entwickeln, die resistenter gegen den Abbau im Körper sind .
Biokonjugationstechniken
Diese Verbindung wird auch in Biokonjugationstechniken verwendet, bei denen sie die Anbringung verschiedener funktioneller Gruppen oder Biomoleküle an Peptide und Proteine erlaubt. Dies ist nützlich für die Entwicklung gezielter Therapien und diagnostischer Werkzeuge .
Synthetische Biologie
Schließlich wird in der synthetischen Biologie Fmoc-Cys(2-Hydroxyethyl)-OH verwendet, um nicht-natürliche Peptide und Proteine zu synthetisieren. Diese synthetischen Moleküle können Anwendungen in der Materialwissenschaft, Nanotechnologie und als Biokatalysatoren in industriellen Prozessen haben .
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-S-2-hydroxyethyl-L-cysteine is an Fmoc protected cysteine derivative . The primary targets of this compound are proteins that contain cysteine residues . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Mode of Action
The compound interacts with its targets by being incorporated into proteins during the process of solid-phase peptide synthesis . It acts as an unusual amino acid analog, potentially aiding in the deconvolution of protein structure and function .
Biochemical Pathways
Given its role in protein synthesis, it can be inferred that it may influence pathways involving proteins that contain cysteine residues .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use, such as the characteristics of the target protein and the conditions of the synthesis process .
Result of Action
The molecular and cellular effects of Fmoc-S-2-hydroxyethyl-L-cysteine’s action would depend on the specific proteins it is incorporated into. As a cysteine derivative, it could potentially influence the formation of disulfide bonds and thereby affect protein structure .
Action Environment
The action, efficacy, and stability of Fmoc-S-2-hydroxyethyl-L-cysteine are likely to be influenced by various environmental factors. These could include the conditions of the peptide synthesis process, such as temperature and pH, as well as the presence of other compounds in the reaction mixture .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVFUTVJUGBOW-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427285 | |
| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200354-35-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















